molecular formula C6H10O6 B155924 5-Dehydro-D-fructose CAS No. 1684-29-3

5-Dehydro-D-fructose

Cat. No.: B155924
CAS No.: 1684-29-3
M. Wt: 178.14 g/mol
InChI Key: AWQIYVPBMVSGCL-PHDIDXHHSA-N
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Description

5-dehydro-D-fructose is a hexose obtained by selective dehydration at the 5-position of D-fructose. It derives from a D-fructose.

Scientific Research Applications

Food Industry Applications

2.1 Sweetener Development

5-KF's sweetness profile has led to its investigation as a sugar substitute. Studies indicate that its sweetness is nearly indistinguishable from D-fructose at similar concentrations, making it a potential candidate for low-calorie food products .

Property D-Fructose 5-Keto-D-Fructose
Sweetness (mM)6070
Caloric Value (kcal/g)40
Presence in Natural ProductsYesYes

2.2 Maillard Reaction

Research has shown that 5-KF promotes the Maillard reaction when combined with amines, leading to the formation of various flavor compounds . This property can be exploited in the development of flavored food products without the adverse effects associated with traditional sugars.

Medicinal Applications

3.1 Cytotoxicity Studies

While 5-KF shows promise as a sweetener, its cytotoxic effects have raised concerns regarding its safety in food applications. Studies indicate that it significantly inhibits the growth of both gram-positive and gram-negative bacteria, as well as colon cancer cell lines (HT-29), at concentrations above 5 mM .

Cell Type Viability Reduction (%) at 5 mM
Bacillus subtilisSignificant
Escherichia coliSignificant
HT-29 (Colon Cancer)Severe Cytotoxicity

3.2 Potential Therapeutic Uses

Despite its cytotoxicity, there are indications that 5-KF could be beneficial for metabolic disorders. It has been identified as a substrate for fructokinase in liver tissues, leading to the formation of 5-keto-D-fructose-1-phosphate, which may play a role in metabolic pathways relevant to diabetes and obesity management .

Biotechnological Production

The biotechnological production of 5-KF has been optimized using genetically modified strains of Gluconobacter oxydans, achieving high conversion efficiencies and concentrations suitable for commercial applications .

Strain Production Yield (g/L) Conversion Efficiency (%)
Gluconobacter oxydans 621H48998

Case Studies

Case Study 1: Sensory Evaluation
A sensory study conducted by Herweg et al. (2018) demonstrated that trained panels could not distinguish between solutions of D-fructose and 5-KF, highlighting its potential for use in food products without compromising taste quality .

Case Study 2: Toxicological Assessment
In a toxicological assessment aimed at understanding the viability effects on various cell types, it was found that even low concentrations of 5-KF could lead to significant reductions in cell viability, necessitating further research into its safety profile before widespread application in food products .

Properties

CAS No.

1684-29-3

Molecular Formula

C6H10O6

Molecular Weight

178.14 g/mol

IUPAC Name

(3S,4S)-1,3,4,6-tetrahydroxyhexane-2,5-dione

InChI

InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h5-8,11-12H,1-2H2/t5-,6-/m1/s1

InChI Key

AWQIYVPBMVSGCL-PHDIDXHHSA-N

SMILES

C(C(=O)C(C(C(=O)CO)O)O)O

Isomeric SMILES

C(C(=O)[C@H]([C@@H](C(=O)CO)O)O)O

Canonical SMILES

C(C(=O)C(C(C(=O)CO)O)O)O

Key on ui other cas no.

5729-73-7

Synonyms

5-keto-D-fructose
5-ketofructose
5-oxofructose

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Dehydro-D-fructose
Reactant of Route 2
Reactant of Route 2
5-Dehydro-D-fructose
Reactant of Route 3
Reactant of Route 3
5-Dehydro-D-fructose
Reactant of Route 4
5-Dehydro-D-fructose
Reactant of Route 5
5-Dehydro-D-fructose
Reactant of Route 6
5-Dehydro-D-fructose

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